sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate
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Overview
Description
Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate is a chemical compound known for its unique structural properties and applications in various fields. It is a sodium salt derivative of 2,4,6-tris(propan-2-yl)benzene-1-sulfinic acid, characterized by the presence of three isopropyl groups attached to a benzene ring, along with a sulfinic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate typically involves the sulfonation of 2,4,6-tris(propan-2-yl)benzene. This can be achieved through the reaction of 2,4,6-tris(propan-2-yl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The isopropyl groups can undergo substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 2,4,6-tris(propan-2-yl)benzene-1-sulfonic acid.
Reduction: 2,4,6-tris(propan-2-yl)benzene-1-sulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate involves its interaction with molecular targets through its sulfinic acid group. This group can participate in redox reactions, acting as an electron donor or acceptor. The isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(propan-2-yl)benzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
2,4,6-tris(propan-2-yl)benzene-1-sulfide: Similar structure but with a sulfide group instead of a sulfinic acid group.
Uniqueness
Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate is unique due to its sulfinic acid group, which imparts distinct redox properties and reactivity compared to its sulfonic acid and sulfide counterparts. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
sodium;2,4,6-tri(propan-2-yl)benzenesulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2S.Na/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6;/h7-11H,1-6H3,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYACYKHLMCNBG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)[O-])C(C)C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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